molecular formula C25H26N4O3S B2565481 N-(2-furylmethyl)-4-oxo-3-pentyl-2-[(pyridin-4-ylmethyl)thio]-3,4-dihydroquinazoline-7-carboxamide CAS No. 422530-88-9

N-(2-furylmethyl)-4-oxo-3-pentyl-2-[(pyridin-4-ylmethyl)thio]-3,4-dihydroquinazoline-7-carboxamide

Numéro de catalogue B2565481
Numéro CAS: 422530-88-9
Poids moléculaire: 462.57
Clé InChI: QDAIWGONXDMSNO-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Molecular Structure Analysis

The molecular structure of similar compounds has been elucidated by single crystal X-ray diffraction and characterized by NMR, FT-IR, UV–Vis spectroscopic techniques . The dihedral angle between furan and pyridine rings in similar compounds is around 73.52(14)° .

Applications De Recherche Scientifique

Synthesis and Pharmacological Activities

Bioisosteric Replacements to Enhance Analgesic Properties

A study explored the synthesis of N-(hetarylmethyl)-4-hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxamides, focusing on bioisosteric replacements to enhance analgesic activities. It was found that replacing the phenyl ring with a pyridine derivative led to increased analgesic effects, particularly for 3-pyridine derivatives, indicating the potential for designing more effective pain relievers (Ukrainets, Mospanova, & Davidenko, 2016).

Antimicrobial and Antitumor Activities

The design and synthesis of water-soluble analogues of quinazolin-4-one-based antitumor agents were explored, aiming to improve aqueous solubility for in vivo evaluation. Some analogues exhibited up to six-fold higher cytotoxicity than the reference compound, CB30865, while retaining novel biochemical characteristics (Bavetsias et al., 2002). Another study synthesized a series of thioxoquinazolinone derivatives and evaluated their anti-inflammatory and analgesic effects, identifying compounds with significant activities compared to standard drugs (Rajasekaran, Rajamanickam, & Darlinquine, 2011).

Methodologies for Synthesis and Modification

Liquid-Phase Synthesis for Combinatorial Libraries

A liquid-phase synthesis approach was developed for combinatorial libraries of new disubstituted 4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazolines and trisubstituted 4-oxo-3,4-dihydroquinazoline-2-thioles. This methodology highlights the versatility in creating a variety of quinazoline derivatives for potential pharmacological screening (Ivachtchenko, Kovalenko, & Drushlyak, 2003).

Synthesis of Quinazoline Derivatives for Anticancer Activity

The synthesis of new quinazoline derivatives and their evaluation for anticancer activity against the MCF-7 breast cancer cell line was explored. Certain compounds demonstrated significant anticancer activity, underscoring the potential of quinazoline derivatives in cancer therapy (Gaber et al., 2021).

Orientations Futures

While specific future directions for this compound are not available, similar compounds have shown potential as antiproliferative agents . This suggests that “N-(2-furylmethyl)-4-oxo-3-pentyl-2-[(pyridin-4-ylmethyl)thio]-3,4-dihydroquinazoline-7-carboxamide” and related compounds could be further explored for their potential medicinal applications.

Propriétés

IUPAC Name

N-(furan-2-ylmethyl)-4-oxo-3-pentyl-2-(pyridin-4-ylmethylsulfanyl)quinazoline-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N4O3S/c1-2-3-4-13-29-24(31)21-8-7-19(23(30)27-16-20-6-5-14-32-20)15-22(21)28-25(29)33-17-18-9-11-26-12-10-18/h5-12,14-15H,2-4,13,16-17H2,1H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDAIWGONXDMSNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN1C(=O)C2=C(C=C(C=C2)C(=O)NCC3=CC=CO3)N=C1SCC4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.